2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
CAS No.: 301227-93-0
Cat. No.: VC21453345
Molecular Formula: C16H14ClNO2S
Molecular Weight: 319.8g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 301227-93-0 |
---|---|
Molecular Formula | C16H14ClNO2S |
Molecular Weight | 319.8g/mol |
IUPAC Name | 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C16H14ClNO2S/c1-20-14-8-6-13(7-9-14)18-15(19)10-21-16(18)11-2-4-12(17)5-3-11/h2-9,16H,10H2,1H3 |
Standard InChI Key | BLCXKRDRGWGVGS-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES | COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Properties
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of heterocyclic compounds, characterized by a five-membered ring containing sulfur and nitrogen atoms with a carbonyl group at the 4-position. The molecular structure features a 4-chlorophenyl group at position 2 and a 4-methoxyphenyl group at position 3 of the thiazolidinone ring. This specific arrangement of substituents contributes to the compound's unique physicochemical properties and biological activities.
The compound has the molecular formula C₁₆H₁₄ClNO₂S with a molecular weight of approximately 319.81 g/mol. The presence of the 4-methoxyphenyl group contributes to increased lipophilicity while maintaining moderate water solubility through the methoxy oxygen's hydrogen-bonding capacity. The 4-chlorophenyl moiety enhances lipophilicity and provides potential for halogen bonding interactions with biological targets .
Table 1. Physicochemical Properties of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Property | Value |
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Molecular Formula | C₁₆H₁₄ClNO₂S |
Molecular Weight | 319.81 g/mol |
Physical Appearance | White to off-white crystalline solid |
Melting Point | 138-140°C (predicted) |
LogP | ~3.83 |
Hydrogen Bond Acceptors | 4 |
Polar Surface Area | ~23.68 Ų |
Synthetic Methodologies
The synthesis of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one can be accomplished through several established methods, primarily involving one-pot or multi-step approaches. The most common synthetic route involves a three-component reaction between 4-methoxyphenylamine, 4-chlorobenzaldehyde, and thioglycolic acid .
One-Pot Three-Component Cyclocondensation
This method involves the condensation of 4-methoxyphenylamine with 4-chlorobenzaldehyde to form an imine intermediate, followed by cyclization with thioglycolic acid. The reaction typically proceeds in a suitable solvent such as toluene or ethanol under reflux conditions with removal of water using a Dean-Stark apparatus .
The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming an imine intermediate. This is followed by nucleophilic attack of the sulfhydryl group of thioglycolic acid on the imine carbon, resulting in an open-chain intermediate that subsequently undergoes intramolecular cyclization through the attack of the nitrogen on the carboxylic acid group, eliminating water to form the thiazolidinone ring .
Two-Step Synthesis
Alternatively, the compound can be synthesized in two distinct steps:
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Formation of the Schiff base between 4-methoxyphenylamine and 4-chlorobenzaldehyde
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Reaction of the isolated Schiff base with thioglycolic acid to form the thiazolidinone ring
This approach may offer better control over reaction conditions and potentially higher yields, especially when working with sensitive or sterically hindered substrates .
Spectroscopic Characterization
Spectroscopic techniques provide crucial structural confirmation of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one. The following spectral data are characteristic of this compound based on similar thiazolidin-4-one derivatives.
Infrared Spectroscopy (IR)
The IR spectrum typically shows characteristic absorption bands that confirm the presence of key functional groups:
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C=O stretching vibration of the lactam ring at approximately 1680-1690 cm⁻¹
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C-N stretching at approximately 1250 cm⁻¹
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Aromatic C-H stretching at 3000-3100 cm⁻¹
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C-O-C stretching of the methoxy group at 1210-1220 cm⁻¹
¹H NMR Spectroscopy
The ¹H NMR spectrum (400 MHz, CDCl₃) shows distinctive signals for the thiazolidinone structure:
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Methoxy protons of the 4-methoxyphenyl group appear as a singlet at approximately δ 3.75-3.85 ppm
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The characteristic proton at the C-2 position (S-CH-N) appears as a singlet at approximately δ 5.80-6.10 ppm
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The methylene protons (S-CH₂) of the thiazolidinone ring appear as two distinct signals, typically between δ 3.80-4.07 ppm and δ 4.41-4.72 ppm, due to their diastereotopic nature
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Aromatic protons from both phenyl rings appear in the region of δ 6.80-7.50 ppm
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows:
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Carbonyl carbon (C=O) of the thiazolidinone ring at approximately δ 170-173 ppm
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The carbon at position C-2 (S-CH-N) at approximately δ 62-65 ppm
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Methylene carbon (S-CH₂) at approximately δ 33-35 ppm
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Methoxy carbon at approximately δ 55-56 ppm
Mass Spectrometry
Mass spectrometric analysis typically shows:
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Molecular ion peak [M+H]⁺ at m/z 320
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Fragment ions corresponding to the cleavage of the thiazolidinone ring
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Characteristic fragmentation patterns of the 4-chlorophenyl and 4-methoxyphenyl moieties
Biological Activities
The 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one compound belongs to a class with diverse biological activities. Based on structure-activity relationship studies of similar thiazolidin-4-one derivatives, this compound is expected to exhibit significant pharmaceutical potential.
Anticancer Activity
Thiazolidin-4-one derivatives have demonstrated significant anticancer properties against various cell lines. The presence of the 4-methoxyphenyl group in this compound is particularly noteworthy, as electron-donating groups at para positions have been associated with enhanced anticancer activity .
The proposed mechanisms for anticancer activity include:
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Inhibition of tubulin polymerization leading to mitotic arrest
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Induction of apoptosis through regulation of Bcl-2 proteins
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Inhibition of specific enzymes such as carbonic anhydrases and protein tyrosine kinases
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Cell cycle arrest through inhibition of histone deacetylases
Table 2. Predicted Anticancer Activity Based on Structural Features
Structural Feature | Effect on Anticancer Activity | Mechanism |
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4-Methoxyphenyl group | Enhanced activity | Increased lipophilicity and cell penetration |
4-Chlorophenyl group | Moderate to high activity | Halogen bonding with target proteins |
Thiazolidin-4-one ring | Core pharmacophore | Multiple enzyme inhibition |
Antimicrobial Activity
The compound is expected to exhibit antimicrobial properties based on the established activity profile of similar derivatives. The 4-chlorophenyl group at position 2 is particularly significant for antimicrobial activity, as electron-withdrawing groups at para positions enhance interaction with microbial cell components .
Studies on related compounds indicate potential activity against both Gram-positive and Gram-negative bacteria, with possible mechanisms including:
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Disruption of bacterial cell membrane integrity
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Inhibition of essential bacterial enzymes
Anti-inflammatory and Analgesic Properties
The compound may possess anti-inflammatory and analgesic properties based on the established activity of related thiazolidin-4-ones. The presence of the 4-methoxyphenyl group potentially enhances these properties through modulation of inflammatory mediators.
Antioxidant Activity
The 4-methoxyphenyl substituent contributes to the compound's potential antioxidant properties through electron donation, enabling the scavenging of free radicals. This structural feature, combined with the thiazolidin-4-one core, suggests capability in neutralizing reactive oxygen species and protecting cells from oxidative damage .
Structure-Activity Relationship Analysis
Structure-activity relationship (SAR) studies provide valuable insights into how structural features influence the biological activities of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one. The following correlations have been established based on research on similar thiazolidin-4-one derivatives:
Impact of 4-Chlorophenyl Group at Position 2
The 4-chlorophenyl substituent at position 2 of the thiazolidinone ring contributes significantly to biological activity through:
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Enhanced lipophilicity, improving membrane penetration
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Electronic effects influencing binding to target proteins
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Halogen bonding interactions with biological targets
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Increased antimicrobial activity, particularly against Gram-positive bacteria
Influence of 4-Methoxyphenyl Group at Position 3
The 4-methoxyphenyl group at position 3 imparts several important properties:
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Electron-donating effects that modulate the reactivity of the thiazolidinone ring
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Increased antioxidant potential through resonance stabilization
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Enhanced anticancer activity, particularly against certain cell lines
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Improved pharmacokinetic profile through balanced lipophilicity
Thiazolidin-4-one Ring Contribution
The core thiazolidin-4-one scaffold is essential for biological activity through:
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Providing a rigid structure that facilitates specific binding to target proteins
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Contributing a carbonyl group that participates in hydrogen bonding with biological targets
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Offering conformational constraints that enhance selectivity for specific receptors
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Allowing for metabolic stability compared to acyclic analogs
Future Research Directions
Several promising avenues for future research on 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one include:
Structural Modifications
Strategic modifications could enhance specific activities:
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Introduction of additional functional groups to improve targeting
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Manipulation of ring size or stereochemistry to optimize binding
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Development of prodrug forms for improved bioavailability
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Creation of hybrid molecules incorporating other bioactive pharmacophores
Mechanism of Action Studies
Detailed investigations into:
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Specific protein targets and binding modes
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Cellular signaling pathways affected by the compound
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Structure-based computational modeling to predict interactions
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Resistance mechanisms that might develop against the compound
Formulation Development
Research into:
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Novel drug delivery systems to improve bioavailability
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Combination therapies with established drugs
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Targeted delivery approaches for enhanced efficacy
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Sustained-release formulations for prolonged activity
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